molecular formula C19H20N4O3S B3540034 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3540034
M. Wt: 384.5 g/mol
InChI Key: GFMCQBPQKHGFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the nitro group, methyl group, and pyrrolidin-1-yl phenyl group are achieved through specific reactions such as nitration, alkylation, and amination, respectively. The final step involves the formation of the carbamothioyl linkage under controlled conditions, often using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzamide core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitrobenzamide: Lacks the pyrrolidin-1-yl phenyl and carbamothioyl groups, resulting in different chemical properties and applications.

    N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide:

Uniqueness

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the combination of functional groups attached to the benzamide core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-4-nitro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-12-14(8-9-16(13)23(25)26)18(24)21-19(27)20-15-6-2-3-7-17(15)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,20,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMCQBPQKHGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.